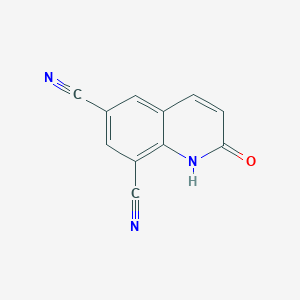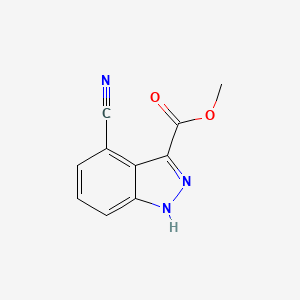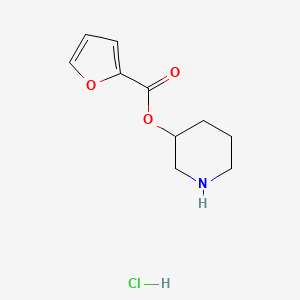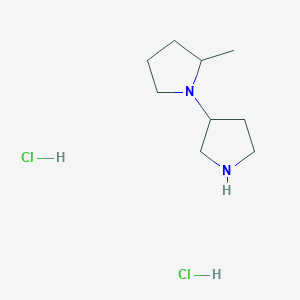![molecular formula C7H6ClN3 B1455523 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1314928-61-4](/img/structure/B1455523.png)
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
Overview
Description
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is produced by MATRIX SCIENTIFIC .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .Physical and Chemical Properties Analysis
The molecular weight of this compound is 167.6 .Scientific Research Applications
Synthesis and Derivative Formation
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, Tsizorik et al. (2020) demonstrated the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. These were further converted to amidoximes and amidines, leading to new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020). Additionally, 4-hydrazinylpyrazolo[1,5-a]pyrazines, obtained from 4-chloropyrazolo[1,5-a]pyrazines, were combined with various compounds to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, as reported by Tsizorik et al. (2018) (Tsizorik et al., 2018).
Dye Synthesis and Application
In the field of textile chemistry, derivatives of this compound have been explored for dye synthesis. Rangnekar (2007) synthesized 6-hydroxy-5-cyano and 6-amino-5-cyano derivatives of pyrazolo[3,4-b]pyrazines, which were subsequently applied to polyester fibers as disperse dyes. The study evaluated the fastness properties of these dyes (Rangnekar, 2007).
Antimicrobial and Anticancer Properties
Compounds derived from this compound have shown potential in antimicrobial and anticancer applications. Zaki et al. (2020) synthesized a series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines and evaluated their antimicrobial and anticancer activities. Certain compounds displayed remarkable activities against various bacterial and fungal strains, as well as colon and breast cancer cells (Zaki et al., 2020). Additionally, Foks et al. (2005) investigated the antibacterial activity of pyrazine and pyridine derivatives, including those derived from this compound, against various bacterial strains (Foks et al., 2005).
Corrosion Inhibition
This compound derivatives have also been evaluated for their corrosion inhibition properties. Obot and Gasem (2014) conducted a theoretical study on pyrazine derivatives, including this compound, to assess their performance as corrosion inhibitors for steel. The study included quantum chemical calculations and molecular dynamics simulations to evaluate their adsorption properties on steel surfaces (Obot & Gasem, 2014).
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates and pyrazolo[1,5-a]pyrazine-4-carboxamides have been used as substrates for the preparation of compounds exhibiting properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins . These targets play crucial roles in various cellular processes, including cell growth, inflammation, extracellular matrix remodeling, and aging .
Mode of Action
It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines . The interaction of these compounds with their targets could lead to changes in the activity of the targets, thereby influencing the cellular processes they regulate.
Biochemical Pathways
Related compounds have been shown to influence pathways associated with phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways are involved in a variety of cellular processes, including cell growth, inflammation, extracellular matrix remodeling, and aging .
Result of Action
Related compounds have been shown to inhibit phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and modulate sirtuins . These effects could influence a variety of cellular processes, including cell growth, inflammation, extracellular matrix remodeling, and aging .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with kinases can lead to the inhibition of phosphorylation events, thereby modulating signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis or degradation . This interaction can lead to changes in metabolic flux, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-chloro-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPFSXIZNPFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)
![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)



![7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1455453.png)
![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)





